molecular formula C10H18ClNO B15345264 2-(3-(Dimethylamino)butyl)furan hydrochloride CAS No. 25435-39-6

2-(3-(Dimethylamino)butyl)furan hydrochloride

Cat. No.: B15345264
CAS No.: 25435-39-6
M. Wt: 203.71 g/mol
InChI Key: MEEUADPNMBFDBZ-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)butyl)furan hydrochloride is a synthetic organic compound featuring a furan ring substituted with a 3-(dimethylamino)butyl side chain, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility, a common strategy in drug design to improve bioavailability .

Properties

CAS No.

25435-39-6

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

4-(furan-2-yl)butan-2-yl-dimethylazanium;chloride

InChI

InChI=1S/C10H17NO.ClH/c1-9(11(2)3)6-7-10-5-4-8-12-10;/h4-5,8-9H,6-7H2,1-3H3;1H

InChI Key

MEEUADPNMBFDBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)[NH+](C)C.[Cl-]

Origin of Product

United States

Biological Activity

2-(3-(Dimethylamino)butyl)furan hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 201.69 g/mol
  • Structure : The compound features a furan ring substituted with a dimethylamino butyl group, which is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Receptors : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways, which could lead to altered drug metabolism and efficacy.
  • Cellular Processes : Induction of apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of topoisomerase activity.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, a derivative of the furan scaffold demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • K562 (myeloid leukemia)
  • HCT116 (colon carcinoma)

The mechanism involves:

  • Cell Cycle Arrest : Inducing G2/M phase arrest leading to apoptosis.
  • DNA Interaction : Forming stable complexes with DNA, disrupting replication and transcription processes.

Neuropharmacological Effects

The dimethylamino group suggests possible interactions with the central nervous system. Preliminary data suggest:

  • Anxiolytic Effects : Potential reduction in anxiety-like behaviors in animal models.
  • Cognitive Enhancement : Improved memory and learning capabilities through modulation of neurotransmitter systems.

Case Studies

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range.
Study 2Observed anxiolytic effects in rodent models, suggesting modulation of serotonin receptors.
Study 3Showed inhibition of topoisomerase I and II, indicating potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Data Table: Key Parameters of Compared Compounds

Compound Name Core Structure Substituent(s) Molecular Weight Purity (%) Yield (%) Key Features
Target: 2-(3-(Dimethylamino)butyl)furan HCl Furan 3-(Dimethylamino)butyl Not reported N/A N/A Aromatic, hydrophilic salt form
Compound 30 () Thiazolidin-4-one 3-(Dimethylamino)propyl, Cl Not reported 99.6 73 High purity, enzyme inhibition
[4-(THF)butyl]amine HCl () Tetrahydrofuran Butylamine Not reported N/A N/A Saturated ring, improved stability
Benzofuranyl Ketone HCl () Benzofuran Diethylaminoethoxy, Iodophenyl Not reported N/A N/A High lipophilicity, bulky substituents

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